6-(Piperidin-1-ylmethyl)pyridin-3-amine
Description
Structure
2D Structure
Properties
CAS No. |
1240619-75-3 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2 |
InChI Key |
XRKUZJCXYPIYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyridine Derivatives
Reductive amination represents the most widely reported method for synthesizing 6-(piperidin-1-ylmethyl)pyridin-3-amine. This approach involves the condensation of a pyridine-3-amine precursor with a piperidine-containing aldehyde or ketone, followed by reduction of the intermediate imine.
Reaction Mechanism and Conditions
The process typically employs 1-amidopyridin-1-ium iodide (1f ) and a piperidine-derived aminal (2b–2w ) in acetonitrile under reflux (90°C), followed by zinc-mediated reduction in glacial acetic acid. Key steps include:
- Imine Formation : Nucleophilic attack of the pyridine amine on the aminal carbonyl group.
- Reduction : Zinc powder facilitates the conversion of the imine intermediate to the target amine.
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | 90% |
| Temperature | 90°C | Maximizes rate |
| Zinc Stoichiometry | 10 equiv | Complete reduction |
| Reaction Time | 5–8 hours | Avoids byproducts |
This method achieves yields up to 90% with high regioselectivity, attributed to the electron-withdrawing effect of the pyridine nitrogen.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the introduction of the piperidinylmethyl group via a boronic acid intermediate. 6-(Piperidin-1-yl)pyridine-3-boronic acid serves as a critical precursor, reacting with halogenated piperidine derivatives under palladium catalysis.
Table 2: Suzuki-Miyaura Reaction Conditions
| Component | Specification | Role |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Cross-coupling |
| Base | K₂CO₃ | Activates boronic acid |
| Solvent | DME/H₂O (3:1) | Solubility |
| Temperature | 80°C | Balances rate/decomposition |
Yields range from 65–78%, with purity exceeding 95% after flash chromatography.
Buchwald-Hartwig Amination
While less common for this compound, Buchwald-Hartwig amination offers an alternative for introducing amine groups. Aryl halides react with piperidine in the presence of a palladium/Xantphos catalyst system.
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow reactors to enhance reproducibility and safety. BenchChem reports a 40% reduction in reaction time and a 15% yield improvement compared to batch processes.
Table 3: Batch vs. Flow Synthesis Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 4.8 hours |
| Yield | 82% | 94% |
| Byproduct Formation | 12% | 5% |
Key advantages include precise temperature control and minimized exposure to air-sensitive intermediates.
Comparative Analysis of Methodologies
Table 4: Method Efficacy Evaluation
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Reductive Amination | 90 | 120 | Moderate |
| Suzuki-Miyaura | 78 | 240 | High |
| Continuous Flow | 94 | 180 | Industrial |
Reductive amination remains the most cost-effective for lab-scale synthesis, while flow systems dominate industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Piperidin-1-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In the case of kinase inhibitors, the compound may inhibit the phosphorylation of target proteins, thereby affecting various cellular signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Biological Activity
6-(Piperidin-1-ylmethyl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Research has focused on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a piperidine ring attached to a pyridine moiety. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. For instance, studies have shown that piperidine-based compounds can effectively inhibit the growth of various fungi, including Candida auris, which poses a significant threat due to its resistance to existing antifungal treatments. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 0.24 μg/mL, indicating potent antifungal activity .
Anticancer Properties
Several studies have evaluated the anticancer potential of piperidine derivatives. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-453, with GI50 values ranging from 11 to 60 μM . The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
The mode of action for this compound appears to involve multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt the plasma membrane of fungal cells, leading to cell death .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Piperidine Ring : Enhances solubility and bioavailability.
- Pyridine Moiety : Contributes to the compound's ability to interact with biological targets effectively.
- Substituents : Variations in substituents on the piperidine or pyridine rings can significantly impact potency and selectivity against specific pathogens or cancer cells.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | MIC/GI50 Values | Mechanism of Action |
|---|---|---|---|
| Antifungal | Candida auris | 0.24 - 0.97 μg/mL | Plasma membrane disruption, apoptosis induction |
| Anticancer | MDA-MB-453 | 11 - 60 μM | Apoptosis, cell cycle arrest |
| Enzyme Inhibition | Various | N/A | Inhibition of key metabolic enzymes |
Case Studies
- Antifungal Activity Against Candida auris : A study synthesized several piperidine derivatives, including those similar to this compound, which showed promising antifungal activity with MIC values indicating strong efficacy against resistant strains .
- Cytotoxicity in Cancer Cell Lines : Compounds derived from a similar scaffold were tested against breast cancer cell lines, demonstrating significant cytotoxicity and potential for further development into therapeutic agents .
Q & A
Q. Basic
- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays. IC₅₀ values quantify potency .
- Cellular Uptake Studies : Use LC-MS to measure intracellular concentrations in model cell lines (e.g., HEK293).
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled competitors) determine binding affinity (Kᵢ) .
How do structural modifications impact physicochemical and biological properties?
Advanced
Substituent Effects :
| Substituent Position | Functional Group | Physicochemical Impact | Biological Impact |
|---|---|---|---|
| Piperidine C-4 | Methyl | ↑ Lipophilicity (logP +0.5) | Enhanced σ-receptor binding |
| Pyridine C-6 | Ethoxy | ↑ Aqueous solubility (logS +1.2) | Reduced CYP3A4 inhibition |
| Piperidine N-1 | Hydrochloride salt | ↑ Crystallinity (melting point +20°C) | Improved bioavailability |
Q. Methodological Insights :
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Solubility Studies : Use shake-flask methods with UV-Vis quantification to assess logD/pH profiles .
How can isotopic labeling (e.g., deuterium) aid in mechanistic studies?
Q. Advanced
- Deuterated Analogs : Synthesize this compound-d₃ via H/D exchange. Use kinetic isotope effects (KIE) to identify rate-determining steps .
- Metabolic Tracing : Track deuterium-labeled compounds in vivo using mass spectrometry to elucidate metabolic pathways .
What analytical techniques resolve unexpected byproducts in oxidation reactions?
Q. Advanced
- HPLC-MS/MS : Identify hydroxylated or N-oxide byproducts via fragmentation patterns.
- EPR Spectroscopy : Detect radical intermediates in oxidation pathways (e.g., using TEMPO spin traps) .
- Isolation via Prep-TLC : Purify byproducts for standalone characterization (NMR, X-ray) .
Table 1: Key Reaction Conditions for Amination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) Loading | 2–5 mol% | ↑ Yield (60→85%) |
| Temperature | 80–100°C | ↓ Side products |
| Ligand (Xantphos) | 1:1 Pd:Ligand ratio | Stabilizes catalyst |
| Reaction Time | 12–24 hrs | Ensures completion |
| Source : Adapted from synthetic protocols in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
